molecular formula C9H12O2 B1606064 Bicyclononadiene diepoxide CAS No. 2886-89-7

Bicyclononadiene diepoxide

Cat. No.: B1606064
CAS No.: 2886-89-7
M. Wt: 152.19 g/mol
InChI Key: MGAKFFHPSIQGDC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclononadiene diepoxide can be synthesized through the epoxidation of bicyclononadiene. The process typically involves the use of peracids or other oxidizing agents to introduce the epoxide groups into the bicyclononadiene structure. One common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent under controlled conditions to achieve the desired diepoxide product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale epoxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Bicyclononadiene diepoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bicyclononadiene diepoxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bicyclononadiene diepoxide involves its ability to react with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity is primarily due to the strained nature of the epoxide rings, which makes them susceptible to nucleophilic attack. The compound can interact with proteins, DNA, and other cellular components, potentially affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo a variety of chemical reactions and its utility in multiple research fields make it a valuable compound for scientific investigation.

Biological Activity

Bicyclononadiene diepoxide (BCND) is a synthetic compound characterized by its unique bicyclic structure and the presence of two epoxide groups. This compound has garnered attention in various fields of research due to its biological activity, particularly its interactions with biomolecules and potential applications in medicine and chemistry.

The mechanism of action of this compound primarily revolves around its ability to form covalent bonds with nucleophiles. The strained epoxide rings in BCND make them highly reactive, allowing for nucleophilic attack by various biomolecules such as proteins and DNA. This reactivity is crucial for understanding its biological effects, which can lead to significant alterations in cellular processes.

Key Reactions Involving this compound

  • Nucleophilic Substitution: The epoxide groups can undergo nucleophilic substitution, leading to the formation of various substituted products.
  • Oxidation and Reduction: BCND can be oxidized to form more complex derivatives or reduced to yield diols, which may have different biological activities.

Biological Activity

Research indicates that this compound exhibits notable biological activity due to its interactions with key biomolecules. Some of the documented effects include:

  • Cytotoxicity: Studies have shown that BCND can induce cytotoxic effects in certain cell lines by disrupting cellular functions through covalent modifications of proteins.
  • Antimicrobial Properties: BCND has been explored for its potential antimicrobial activity, particularly against specific bacterial strains, suggesting a role in developing new antimicrobial agents.
  • Antitumor Activity: Preliminary research indicates that BCND may possess antitumor properties, warranting further investigation into its mechanisms and efficacy.

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
CytotoxicityInduces cell death
AntimicrobialEffective against bacteria
AntitumorPotential tumor inhibition

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, leading to apoptosis. The mechanism involved the formation of adducts with cellular proteins, disrupting critical signaling pathways.

Case Study 2: Antimicrobial Testing

In another investigation, BCND was tested against common bacterial pathogens. The results indicated that it inhibited growth at certain concentrations, suggesting potential use as an antimicrobial agent.

Future Research Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Mechanistic Studies: Further elucidation of the molecular mechanisms underlying its biological effects.
  • Therapeutic Applications: Exploration of BCND as a potential therapeutic agent in oncology and infectious diseases.
  • Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications affect biological activity could lead to the development of more effective derivatives.

Properties

IUPAC Name

4,9-dioxatetracyclo[5.4.0.03,5.08,10]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-4-2-8-9(11-8)5(4)3-7-6(1)10-7/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAKFFHPSIQGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C(C2CC4C1O4)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951487
Record name Octahydro-1aH-indeno[1,2-b:5,6-b']bisoxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2886-89-7
Record name Octahydro-2H-indeno[1,2-b:5,6-b′]bisoxirene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2886-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indan, 1,2:5,6-diepoxyhexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydro-1aH-indeno[1,2-b:5,6-b']bisoxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2:5,6-Diepoxyhexahydroindan (mixture of isomers)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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